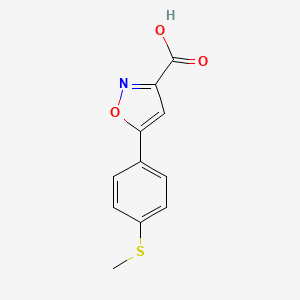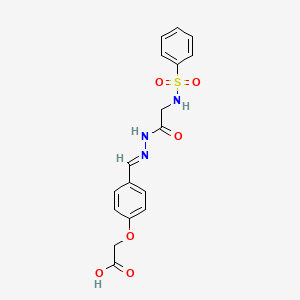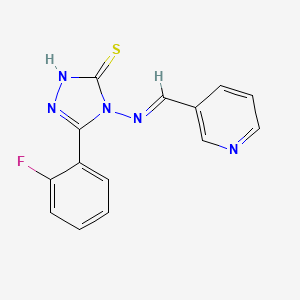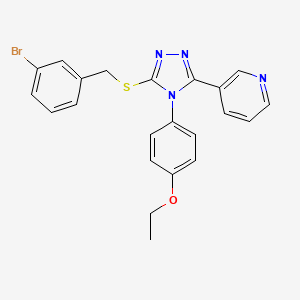![molecular formula C26H24N4O6S4 B12020277 N-(3-hydroxyphenyl)-4-[(5E)-5-(3-{4-[(3-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12020277.png)
N-(3-hydroxyphenyl)-4-[(5E)-5-(3-{4-[(3-hydroxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RCL L336807 is a chemical compound with the molecular formula C26H24N4O6S4 and a molecular weight of 616.76 g/mol . It is a unique compound that has garnered interest in various scientific fields due to its distinctive chemical structure and properties.
準備方法
The synthesis of RCL L336807 involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The exact synthetic routes and reaction conditions are proprietary and detailed information is often found in specialized chemical databases and peer-reviewed publications . Industrial production methods for RCL L336807 are optimized for yield and purity, often involving large-scale reactions and purification processes.
化学反応の分析
RCL L336807 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
RCL L336807 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of RCL L336807 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
RCL L336807 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- RCL L336823
- RCL L336831
- RCL L336874
- RCL L336858
- RCL L336904
These compounds share similar structural features but may differ in their specific chemical properties and applications, highlighting the uniqueness of RCL L336807.
特性
分子式 |
C26H24N4O6S4 |
|---|---|
分子量 |
616.8 g/mol |
IUPAC名 |
4-[(5E)-5-[3-[4-(3-hydroxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C26H24N4O6S4/c31-17-7-1-5-15(13-17)27-19(33)9-3-11-29-23(35)21(39-25(29)37)22-24(36)30(26(38)40-22)12-4-10-20(34)28-16-6-2-8-18(32)14-16/h1-2,5-8,13-14,31-32H,3-4,9-12H2,(H,27,33)(H,28,34)/b22-21+ |
InChIキー |
YMDBRIQTSYHVMD-QURGRASLSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O)/SC2=S |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=CC=C4)O)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020196.png)





![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020244.png)
![5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020260.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020267.png)

![[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12020274.png)
![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12020293.png)
